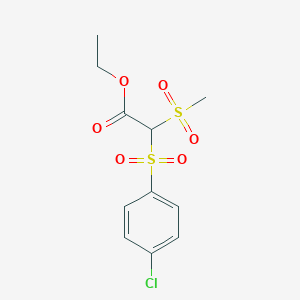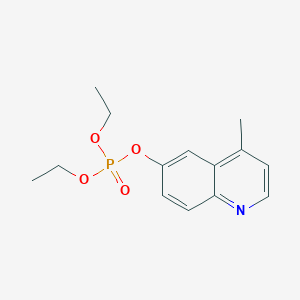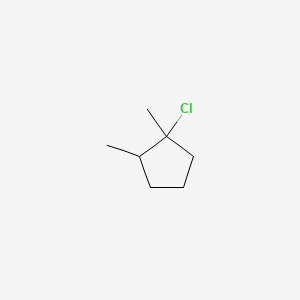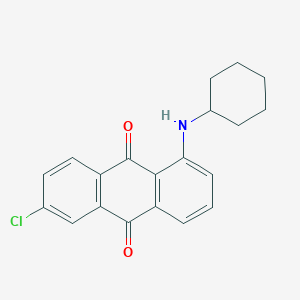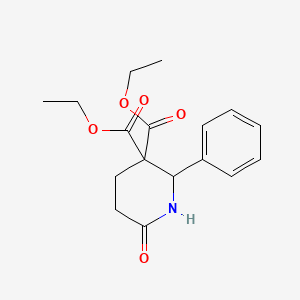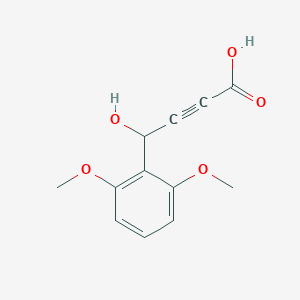
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to a hydroxybut-2-ynoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid typically involves the reaction of 2,6-dimethoxyphenylboronic acid with appropriate alkyne precursors under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring
科学研究应用
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products .
作用机制
The mechanism of action of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar methoxyphenyl groups but different functional groups and applications.
2,4-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl moiety but differs in its boronic acid functionality .
Uniqueness
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is unique due to its combination of a hydroxybut-2-ynoic acid moiety with a 2,6-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
61227-30-3 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
4-(2,6-dimethoxyphenyl)-4-hydroxybut-2-ynoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5,8,13H,1-2H3,(H,14,15) |
InChI 键 |
SRMUEGNSSDMXPN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(C#CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
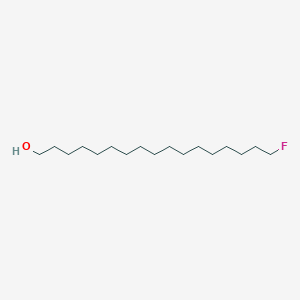
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
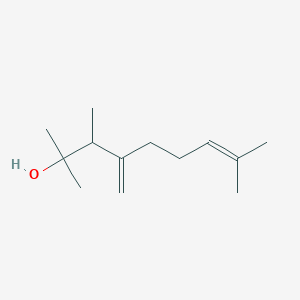

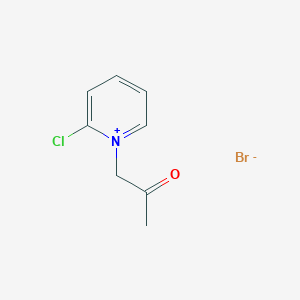
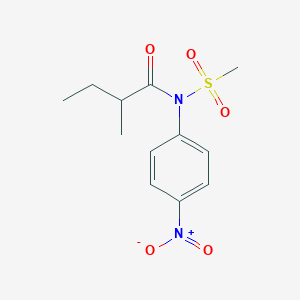
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
